molecular formula C12H10ClNO B6367124 6-(2-Chloro-4-methylphenyl)-2-hydroxypyridine CAS No. 1111110-76-9

6-(2-Chloro-4-methylphenyl)-2-hydroxypyridine

Cat. No.: B6367124
CAS No.: 1111110-76-9
M. Wt: 219.66 g/mol
InChI Key: UYKTXSAQEQAUTC-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and a 2-chloro-4-methylphenyl group attached to the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-methylphenyl)-2-hydroxypyridine typically involves the reaction of 2-chloro-4-methylphenylboronic acid with 2-hydroxypyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor containing a palladium catalyst. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method offers advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4-methylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-(2-Chloro-4-methylphenyl)-2-pyridone.

    Reduction: 6-(2-Chloro-4-methylphenyl)-2-aminopyridine.

    Substitution: 6-(2-Amino-4-methylphenyl)-2-hydroxypyridine or 6-(2-Mercapto-4-methylphenyl)-2-hydroxypyridine.

Scientific Research Applications

6-(2-Chloro-4-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylphenol: Similar in structure but lacks the pyridine ring.

    2-Hydroxy-4-methylpyridine: Similar in structure but lacks the chloro-substituted phenyl group.

    6-(2-Bromo-4-methylphenyl)-2-hydroxypyridine: Similar in structure but has a bromine atom instead of chlorine.

Uniqueness

6-(2-Chloro-4-methylphenyl)-2-hydroxypyridine is unique due to the combination of its chloro-substituted phenyl group and hydroxypyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(2-chloro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-5-6-9(10(13)7-8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKTXSAQEQAUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682836
Record name 6-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-76-9
Record name 6-(2-Chloro-4-methylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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